4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a chemical compound with the molecular formula C15H11ClFN5 . Its average mass is 315.733 Da and its monoisotopic mass is 315.068695 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H11ClFN5 . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, and five nitrogen atoms .Scientific Research Applications
Antiproliferative Activity
A study by Hranjec et al. (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the compound . These compounds exhibited moderate, non-selective antiproliferative activity in vitro on several human cancer cell lines. The most active compound had an IC50 of approximately 20 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, structurally similar to the compound , and tested them for antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Dihydrofolate Reductase Inhibition
Dolzhenko and Chui (2007) investigated 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, similar to the specified compound, for their inhibitory activity against mammalian dihydrofolate reductase. The most active compound had an IC50 of 10.9 mM (Dolzhenko & Chui, 2007).
Antibacterial Agents
Holla et al. (2003) synthesized fluorine-containing thiadiazolotriazinones, related to the compound of interest, and screened them for antibacterial activities. Many of these compounds demonstrated promising activity in specific concentration ranges (Holla, Bhat, & Shetty, 2003).
Antinematodal Activity
A study by Anichina (2020) on 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines showed that derivatives with a hydroxyl group demonstrated the best anti-Trichinella spiralis activity in vitro (Anichina, 2020).
CGRP Receptor Antagonists
Lim et al. (2014) synthesized 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, related to the chemical of interest, identifying some as CGRP receptor antagonists (Lim, Dolzhenko, & Dolzhenko, 2014).
Mechanism of Action
Target of Action
The primary target of 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
The compound inhibits the activity of mammalian dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the synthesis of nucleotides and the metabolism of folate, which can lead to the disruption of cellular processes that require these molecules .
Biochemical Pathways
The inhibition of dihydrofolate reductase affects the folate metabolic pathway . This can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair . As a result, cell growth and division may be inhibited .
Pharmacokinetics
The compound’s ability to inhibit dihydrofolate reductase suggests that it may have good bioavailability .
Result of Action
The inhibition of dihydrofolate reductase by this compound can lead to a disruption of cellular processes that require nucleotides, such as DNA replication and repair . This can result in the inhibition of cell growth and division .
Biochemical Analysis
Biochemical Properties
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit the activity of mammalian dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dihydrofolate reductase, the compound disrupts the folate cycle, leading to reduced nucleotide synthesis and impaired cell proliferation . This can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Furthermore, the compound’s interaction with cellular proteins may alter signal transduction pathways, affecting processes like cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mode of action is the inhibition of dihydrofolate reductase, which prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and thymidylate . This inhibition leads to a depletion of nucleotides, hindering DNA replication and cell division. Additionally, the compound may bind to other cellular targets, such as transcription factors and kinases, modulating their activity and influencing gene expression and signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, particularly in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. The compound’s efficacy and safety profile must be carefully evaluated to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, binding to plasma proteins may influence the compound’s bioavailability and tissue distribution, impacting its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-9-7-8(5-6-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWXRREZQUKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129470 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-16-6 | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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